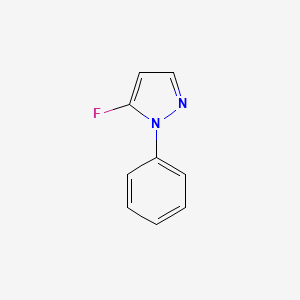

5-fluoro-1-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRUUJMPCDFVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781334-23-3 | |

| Record name | 5-fluoro-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 5 Fluoro 1 Phenyl 1h Pyrazole and Its Structural Analogues

Cyclization Reactions for Pyrazole (B372694) Core Formation

The formation of the pyrazole core is the foundational step in synthesizing the target compounds. Various cyclization strategies have been developed to efficiently construct this heterocyclic system.

Multicomponent reactions (MCRs) have gained prominence as a powerful tool for synthesizing complex molecules like pyrazole derivatives in a single step, adhering to the principles of pot, atom, and step economy. mdpi.com These reactions involve the combination of three or more starting materials in a one-pot process to form the final product, which incorporates substantial portions of all reactants. rsc.org

A common MCR strategy for building polysubstituted pyrazoles involves the condensation of aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org For instance, a three-component reaction can be catalyzed by ytterbium perfluorooctanoate [Yb(PFO)₃] to produce pyrazole-4-carboxylates. beilstein-journals.org Another approach involves a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine (B178648) to form pyrano[2,3-c]pyrazoles, which are fused pyrazole heterocycles. beilstein-journals.org While not directly yielding 5-fluoro-1-phenyl-1H-pyrazole, these MCRs provide a versatile platform for creating a diverse library of substituted pyrazoles, which can then undergo further functionalization, such as fluorination. The synthesis of pyrazole-linked thiazoles has been achieved via a one-pot, three-component reaction of aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org

| Reactants | Catalyst/Solvent | Product Type | Key Features |

|---|---|---|---|

| Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted Pyrazoles | Efficient three-component synthesis of pyrazole-4-carboxylates. beilstein-journals.org |

| Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP | Thiazole-linked Pyrazoles | Green, room temperature, one-pot C–C, C–N, and C–S bond formation. acs.org |

| Aldehydes, Malononitrile, β-ketoesters, Hydrazine | Piperidine/Aqueous medium | Pyrano[2,3-c]pyrazoles | Time-efficient, four-component synthesis of fused pyrazole systems. mdpi.com |

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound. nih.gov This approach, famously known as the Knorr pyrazole synthesis, typically involves the reaction of phenylhydrazine (B124118) with a 1,3-dicarbonyl compound, such as a β-diketone. mdpi.comnih.gov

The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com A significant challenge in this method can be the lack of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, potentially leading to a mixture of two regioisomeric pyrazoles. mdpi.com However, by carefully selecting the starting materials and reaction conditions, the synthesis can be directed toward the desired isomer. For the synthesis of 1-phenyl pyrazole analogues, phenylhydrazine or its derivatives are the key reagents. The versatility of this method allows for the introduction of various substituents on the pyrazole ring by choosing appropriately substituted 1,3-dicarbonyl precursors. mdpi.comnih.gov

| Hydrazine Derivative | 1,3-Dielectrophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenylhydrazine | 1,3-Diketone | Acidic or thermal | 1-Phenyl-3,5-disubstituted pyrazole | mdpi.com |

| Substituted Hydrazines | Substituted Acetylacetone | Ethylene glycol, Room temp. | 1,3,5-Trisubstituted pyrazoles | mdpi.com |

| N′-benzylidene tolylsulfonohydrazides | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver-catalyzed | 5-Aryl-3-trifluoromethyl pyrazoles | mdpi.com |

An alternative and highly effective pathway to the pyrazole core involves the reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazine derivatives. mdpi.comresearchgate.net This method typically proceeds through a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclocondensation to form a pyrazoline intermediate. beilstein-journals.orgresearchgate.net The pyrazoline can then be oxidized to the aromatic pyrazole. nih.govacs.org

In many cases, the aromatization occurs spontaneously under the reaction conditions, especially in the presence of an oxidant or if the α,β-unsaturated system contains a good leaving group at the β-position. beilstein-journals.orgnih.gov This pathway offers good regiochemical control, as the nucleophilic attack of the substituted nitrogen of the hydrazine typically occurs at the β-carbon of the unsaturated system. beilstein-journals.org The reaction of dibenzylideneacetones with hydrazines, for example, leads to the synthesis of pyrazolines which can be subsequently oxidized to the corresponding pyrazoles. nih.gov The use of iodine as a mediator allows for a metal-free, one-pot oxidative C-N bond formation to directly yield pyrazoles from α,β-unsaturated ketones and hydrazines. acs.org

| α,β-Unsaturated Substrate | Hydrazine Derivative | Key Intermediate | Conditions/Oxidant | Final Product |

|---|---|---|---|---|

| α,β-Unsaturated Ketone/Aldehyde | Phenylhydrazine | Pyrazoline | Air or other oxidants | 1-Phenyl pyrazole |

| Chalcone (B49325) analogues | Hydrazine derivatives | Pyrazoline | Spontaneous or induced oxidation | 1,3,5-Trisubstituted pyrazole |

| α,β-Unsaturated Ketones | Hydrazine salts | Hydrazone | I₂-mediated, metal-free | Di-, Tri-, and Tetrasubstituted pyrazoles |

Fluorination and Halogenation Methodologies

Direct functionalization of a pre-formed pyrazole ring is a crucial strategy for introducing halogen atoms, particularly fluorine, at specific positions.

The introduction of a fluorine atom onto the pyrazole ring can be achieved via electrophilic fluorination. Pyrazoles are electron-rich aromatic systems, making them susceptible to electrophilic substitution, which preferentially occurs at the C4 position. mdpi.com For the synthesis of 5-fluoro-pyrazoles, direct fluorination is more challenging and often requires specific precursors or reaction conditions.

A widely used reagent for electrophilic fluorination is Selectfluor® (F-TEDA-BF₄). rsc.org The reaction of N-aryl substituted pyrazoles with Selectfluor®, often enhanced by microwave activation, can yield monofluorinated products. rsc.orgresearchgate.net Research has shown that the fluorination of 3,5-disubstituted pyrazoles with Selectfluor® can successfully produce 4-fluorinated pyrazoles. rsc.orgrsc.org While direct C5 fluorination via this method is uncommon on an unsubstituted ring, the strategy is paramount for creating fluorinated analogues. Often, the synthetic strategy is reversed: a fluorinated precursor is used in a cyclocondensation reaction to build the pyrazole ring with the fluorine atom already in place. researchgate.net However, direct fluorination remains a viable route for certain substrates, and optimization of conditions can influence regioselectivity. olemiss.edu

| Pyrazole Substrate | Fluorinating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Arylsubstituted pyrazoles | Selectfluor® | Microwave activation | Monofluorinated N-arylpyrazoles | 13-75% | rsc.org |

| 3,5-Disubstituted pyrazoles with acetal (B89532) moiety | Selectfluor® | Conventional heating | 4-Fluorinated pyrazoles | Up to 67% | rsc.orgrsc.org |

| 1H-Pyrazoles | N-Fluorobenzenesulfonimide (NFSI) | Optimized conditions | Fluoropyrazoles | Varies | brynmawr.edu |

Similar to fluorination, the introduction of other halogens (Cl, Br, I) onto the pyrazole scaffold is a key functionalization step. Electrophilic halogenation of pyrazoles typically occurs at the C4 position if it is unsubstituted. researchgate.net To achieve halogenation at the C3 or C5 positions, the C4 position must already be blocked. researchgate.net

N-halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are common and effective reagents for the halogenation of pyrazole rings. researchgate.net For example, the reaction of 1-phenyl-3,5-dimethyl-1H-pyrazole with NBS or NIS proceeds smoothly to give the corresponding 4-halo derivatives exclusively. researchgate.net Directed halogenation, where a specific position is targeted, often relies on the electronic properties of the substituents already present on the ring or through directed metalation-halogenation sequences. For C5 halogenation, one strategy involves the deprotonation of an N-substituted pyrazole with a strong base to form a pyrazole anion, which can then react with an electrophilic halogen source. researchgate.net

| Pyrazole Substrate | Halogenating Agent | Solvent/Conditions | Product | Key Observation |

|---|---|---|---|---|

| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes | N-halosuccinimides (NCS, NBS, NIS) | Ethanol, reflux | 4-Halogenated derivatives | Selective halogenation at the C4 position. researchgate.net |

| 1-phenyl-3,5-dimethyl-1H-pyrazole | N-bromosuccinimide (NBS) | Not specified | 4-Bromo-1-phenyl-3,5-dimethyl-1H-pyrazole | Exclusive formation of the 4-bromo product. researchgate.net |

| 1-phenyl-3,5-dimethyl-1H-pyrazole | N-iodosuccinimide (NIS) | Not specified | 4-Iodo-1-phenyl-3,5-dimethyl-1H-pyrazole | Exclusive formation of the 4-iodo product. researchgate.net |

Catalytic Transformations in this compound Synthesis

The synthesis of pyrazole derivatives, including this compound, is significantly advanced by catalytic transformations that offer efficiency, selectivity, and milder reaction conditions compared to classical methods. These strategies often involve the use of transition-metal catalysts or, more recently, catalyst-free approaches that align with the principles of green chemistry.

Transition-Metal Catalyzed Reactions for Pyrazole Derivatives

Transition-metal catalysis is a cornerstone in the synthesis of functionalized pyrazoles, enabling the formation of C-C and C-heteroatom bonds through direct C-H functionalization, a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.net Various metals, including palladium, copper, ruthenium, and silver, have been employed to catalyze the formation of the pyrazole ring and its derivatives.

Palladium catalysts, for instance, are effective in the coupling of aryl triflates with pyrazole derivatives. organic-chemistry.org Ruthenium-catalyzed reactions, such as the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines, provide a pathway to pyrazoles with water and hydrogen gas as the only byproducts. organic-chemistry.org Copper-mediated methods have been developed for synthesizing specific derivatives like 4-(trifluoromethyl)pyrazoles. mdpi.com Furthermore, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have demonstrated high efficiency and regioselectivity in forming 3-CF3-pyrazoles. mdpi.com Iron has also been used to catalyze the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org

These catalytic systems offer diverse routes to a wide array of substituted pyrazoles, which are valuable for creating structural analogues of this compound. rsc.orgresearchgate.net

Table 1: Examples of Transition-Metal Catalyzed Reactions for Pyrazole Synthesis

| Catalyst/Metal | Reactants | Product Type | Key Features |

| Palladium (Pd) | Aryl triflates, Pyrazole derivatives | N-arylpyrazoles | Efficient coupling |

| Ruthenium (Ru) | 1,3-diols, Arylhydrazines | Substituted pyrazoles | High selectivity, forms only water and H₂ as byproducts |

| Copper (Cu) | β,γ-unsaturated hydrazones | Substituted pyrazoles | Aerobic oxidative cyclization |

| Silver (Ag) | Trifluoromethylated ynones, Hydrazines | 3-CF₃-pyrazoles | Highly regioselective, excellent yields |

| Iron (Fe) | Diarylhydrazones, Vicinal diols | 1,3- and 1,3,5-substituted pyrazoles | Regioselective synthesis |

Ligandless Catalysis Approaches

In the pursuit of more sustainable and cost-effective synthetic methods, ligandless and catalyst-free approaches for pyrazole synthesis have gained attention. These methods circumvent the need for often expensive and complex ligands or metal catalysts, simplifying reaction procedures and purification. nih.gov

One notable strategy is a temperature-controlled divergent synthesis that yields either 1H-pyrazoles or 1-sulfonyl pyrazoles from common starting materials by simply adjusting the reaction temperature, completely avoiding the need for transition-metal catalysts and oxidants. mdpi.com This method relies on the electrophilic cyclization of α,β-alkynic hydrazones. mdpi.com Another innovative approach is a post-Ugi cascade methodology that provides one-pot access to complex pyrazole-pyrazines without any catalyst, featuring an intramolecular N2-arylation of pyrazoles. nih.govresearchgate.net Molecular iodine has also been used to catalyze the tandem C(sp²)-H sulfonylation and pyrazole annulation, again without the need for a transition metal. mdpi.com

These catalyst-free systems represent a significant advancement in synthetic efficiency and environmental friendliness. mdpi.comnih.govresearchgate.net

Oxidative Aromatization Protocols in Pyrazoline-to-Pyrazole Conversion

A common and effective route to synthesizing pyrazoles involves a two-step process: the initial cyclocondensation of α,β-unsaturated carbonyl compounds (like chalcones) with hydrazines to form 4,5-dihydro-1H-pyrazoles, also known as pyrazolines, followed by the oxidative aromatization of the pyrazoline intermediate to the corresponding pyrazole. researchgate.net This dehydrogenation step is crucial for forming the stable aromatic pyrazole ring. researchgate.netmdpi.com

A variety of oxidizing agents and systems have been developed for this transformation. researchgate.net Classical reagents include lead tetraacetate, manganese dioxide, and potassium permanganate. acs.org More recent and milder methods have been explored to improve efficiency and substrate scope. For instance, a catalytic amount of palladium on carbon (Pd/C) in acetic acid has been shown to be an effective and environmentally benign method for converting 1,3,5-trisubstituted pyrazolines to pyrazoles. acs.org Another approach uses SiO₂-HNO₃ as an oxidizing agent, which can also lead to regioselective nitration of the pyrazole ring under mild conditions. researchgate.net

Furthermore, electrochemical methods offer a sustainable alternative for the oxidative aromatization of pyrazolines, using inexpensive sodium chloride as both a redox mediator and a supporting electrolyte. rsc.org Computational studies have also investigated the mechanisms of oxidative aromatization, for example, using 1,2,4-triazolinediones as efficient oxidizing agents, to better understand the reaction pathways. rsc.org

Table 2: Selected Methods for Oxidative Aromatization of Pyrazolines

| Reagent/Method | Conditions | Key Advantages |

| Palladium on Carbon (Pd/C) | Catalytic amount in acetic acid, 80°C | Facile, environmentally friendly |

| SiO₂-HNO₃ | Mild conditions | Can achieve simultaneous nitration |

| Electrochemical Synthesis | NaCl as redox mediator and electrolyte | Sustainable, uses inexpensive materials |

| 1,2,4-Triazolinediones | - | Efficient oxidizing agent |

Modern Synthetic Techniques for Enhanced Efficiency

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. rsc.orgrsc.orgacs.org This technique has been successfully applied to various steps in pyrazole synthesis, including the initial formation of pyrazoline intermediates and their subsequent conversion. mdpi.comrsc.orgmdpi.com

For example, the Claisen-Schmidt condensation to form chalcone precursors and the subsequent cyclization with hydrazines to yield pyrazoles can be performed efficiently under microwave irradiation. rsc.orgresearchgate.net One study reported the synthesis of dihydro-pyrazoles from substituted dibenzalacetones and phenylhydrazines under microwave irradiation at 100 W and 75 °C, with reaction times ranging from 15 to 70 minutes. mdpi.com Another report details a one-pot, three-component reaction to synthesize a fluorinated pyrazoline under microwave irradiation at 180 W for just 2 minutes. mdpi.com The use of microwaves often leads to higher yields and purer products compared to conventional reflux conditions. rsc.orgacs.org

Sonochemical Reaction Methodologies

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that can enhance reaction rates and yields. orientjchem.orgnih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized high temperatures and pressures, which can accelerate chemical transformations. aip.org

Ultrasound irradiation has been effectively used for the synthesis of pyrazole derivatives, often under milder conditions and in shorter timeframes than conventional methods. orientjchem.orgnih.govresearchgate.net For instance, the cyclization of cyanide with hydrazine hydrate (B1144303) to form pyrazoles can be carried out efficiently using sonication for 1-2 hours. orientjchem.org Another study demonstrated that using a Cu(OTf)₂/Et₃N catalytic system under ultrasonic irradiation provided high yields of trifluoromethyl-containing pyrazoles in significantly reduced reaction times. researchgate.net Sonochemical methods are considered a green and sustainable approach, often leading to improved outcomes in the synthesis of heterocyclic compounds like pyrazoles. nih.govaip.org

Flow Chemistry Applications in Pyrazole Synthesis

The adoption of flow chemistry, or continuous flow processing, has marked a significant advancement in the synthesis of pyrazoles, offering enhanced safety, scalability, and efficiency over traditional batch methods. researchgate.netnih.gov This technology utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream, providing precise control over parameters such as temperature, pressure, and reaction time. researchgate.net The inherent advantages of flow chemistry, including superior heat and mass transfer, are particularly beneficial for pyrazole synthesis, which can involve hazardous intermediates or exothermic reactions. researchgate.netmdpi.com

Flow chemistry enables the safe handling of potentially explosive intermediates, such as diazonium salts and diazo compounds, by generating and consuming them in situ, thereby minimizing their accumulation to hazardous levels. acs.orgnih.gov This approach has been successfully employed in the multi-step synthesis of N-aryl pyrazoles, where the diazotization of anilines is performed in a continuous flow, immediately followed by reduction and subsequent cyclocondensation. acs.org

A variety of synthetic routes for pyrazoles have been adapted to flow conditions. One common method is the cyclocondensation of 1,3-dicarbonyl compounds or their analogues with hydrazines. mdpi.com For instance, a two-stage flow process has been developed for the synthesis of substituted pyrazoles from acetophenones and dimethylformamide dimethyl acetal (DMADMF) to form an intermediate enaminone, which then reacts with hydrazine in a second step. galchimia.com This method demonstrates the potential for integrating multiple reaction steps into a single, continuous process. galchimia.com

Another powerful strategy is the 1,3-dipolar cycloaddition of alkynes with diazo compounds. mdpi.com Flow chemistry facilitates the safe in-situ generation of diazoalkanes, which can then be reacted with various alkynes to produce a diverse range of pyrazole derivatives. nih.govnih.gov This has been particularly noted in the synthesis of fluorinated pyrazoles, a class of compounds with significant interest in agrochemical and pharmaceutical research. nih.gov While a specific flow synthesis for this compound has not been extensively detailed in the literature, the established protocols for fluorinated pyrazoles suggest a viable pathway. This would likely involve the reaction of a fluorinated precursor with phenylhydrazine under continuous flow conditions.

The versatility of flow chemistry also extends to photochemical reactions for pyrazole synthesis. mdpi.com For example, nitrile imines generated photochemically from aryl tetrazoles in a flow reactor can undergo cycloaddition with alkynes to yield pyrazoles. mdpi.com This method offers a metal-free and often milder alternative to traditional thermal conditions.

The table below summarizes various flow chemistry approaches for the synthesis of pyrazole derivatives, showcasing the diverse reaction types and conditions that have been successfully implemented.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Residence Time | Yield |

| Cyclocondensation | Acetophenones, DMADMF, Hydrazine | 170 °C (Enaminone formation), 150 °C (Cyclization) | 12 min | High |

| 1,3-Dipolar Cycloaddition | Terminal Alkynes, Trimethylsilyldiazomethane | Not specified | Not specified | Good to Very Good |

| Multi-step Telescoped Synthesis | Anilines, Ketoenamines | Diazotization, Reduction (SnCl2) | Not specified | Not specified |

| 1,3-Dipolar Cycloaddition | Fluorinated Amines, Alkynes | in situ Diazoalkane formation | 1–60 min | Moderate to Excellent |

| Photochemical Cycloaddition | Aryl Tetrazoles, Alkynes | UV-A LEDs or Hg-lamps | Not specified | Good |

These examples underscore the transformative impact of flow chemistry on pyrazole synthesis. The ability to safely handle reactive intermediates, couple multiple reaction steps, and precisely control reaction conditions paves the way for the efficient and scalable production of complex pyrazole structures, including this compound and its analogues. researchgate.net

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton, carbon, and fluorine signals, confirming the molecular framework of 5-fluoro-1-phenyl-1H-pyrazole.

One-dimensional NMR spectra provide initial, crucial information regarding the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) and phenyl rings. The protons of the phenyl group typically appear as a multiplet in the aromatic region. The two protons on the pyrazole ring will have characteristic chemical shifts and will show coupling to each other and, importantly, long-range coupling to the fluorine atom. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C5) will exhibit a large one-bond coupling constant (¹JC-F), a key diagnostic feature. mdpi.com Other carbons in the pyrazole and phenyl rings will also show smaller two-, three-, and four-bond couplings to the fluorine atom (²JC-F, ³JC-F, ⁴JC-F), which are invaluable for definitive signal assignment. mdpi.com

¹⁹F NMR: The fluorine NMR spectrum provides direct information about the chemical environment of the fluorine atom. For this compound, a single signal is expected. The coupling of this fluorine nucleus to nearby protons, particularly H4 on the pyrazole ring, can be observed, providing further structural confirmation. mdpi.comgoogle.com

Table 1: Representative 1D NMR Spectral Data for the this compound Moiety

Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on the solvent and experimental conditions. The data below are representative values based on analyses of similar fluorinated pyrazole structures. mdpi.commdpi.comnih.gov

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | Pyrazole-H3 | 7.6 - 7.8 | d | ³JHH = 2-3 |

| Pyrazole-H4 | 6.2 - 6.4 | dd | ³JHH = 2-3, ³JHF = 4-6 | |

| Phenyl-H | 7.2 - 7.6 | m | - | |

| ¹³C | Pyrazole-C5 | 150 - 160 | d | ¹JCF ≈ 280-300 |

| Pyrazole-C4 | 90 - 95 | d | ²JCF ≈ 20-25 | |

| Pyrazole-C3 | 140 - 145 | d | ³JCF ≈ 5-10 | |

| Phenyl-C1' | 138 - 140 | s | - | |

| Phenyl-C2'/C6' | 120 - 125 | d | ⁵JCF (small) | |

| Phenyl-C3'/C5' | 128 - 130 | s | - | |

| Phenyl-C4' | 125 - 128 | s | - | |

| ¹⁹F | Pyrazole-F5 | -120 to -130 | d | ³JFH = 4-6 |

Two-Dimensional NMR (COSY, TOCSY, NOESY, HSQC, H2BC, HMBC) for Structural Connectivity and Spatial Proximity

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would clearly show the correlation between the H3 and H4 protons on the pyrazole ring and establish the connectivity of the protons within the phenyl ring. researchgate.netemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). princeton.edu It allows for the unambiguous assignment of protonated carbons, such as C3, C4, and all the CH carbons of the phenyl group. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular skeleton by showing correlations between protons and carbons over two to four bonds. sdsu.edu Crucial correlations would include those from the pyrazole protons (H3 and H4) to the carbons of the phenyl ring, and from the phenyl protons to the pyrazole carbons, confirming the N-phenyl linkage. The correlation from H4 to the fluorine-bearing C5 would also be a key indicator. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu For this compound, NOESY could show correlations between the ortho-protons of the phenyl ring (H2'/H6') and the H3 proton of the pyrazole ring, providing information about the preferred conformation or rotational orientation around the N-C bond. researchgate.net

Techniques like TOCSY, H2BC, LR-HSQMBC, and ADEQUATE can provide further, more specialized connectivity information but COSY, HSQC, and HMBC are typically sufficient for the complete structural assignment of a molecule of this complexity.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Type of Information Provided |

|---|---|---|

| COSY | H3 ↔ H4 | Confirms adjacent protons on the pyrazole ring. researchgate.net |

| Phenyl Protons (ortho↔meta↔para) | Establishes connectivity within the phenyl ring. | |

| HSQC | H3 ↔ C3; H4 ↔ C4 | Assigns protonated carbons of the pyrazole ring. mdpi.com |

| Phenyl Protons ↔ Phenyl Carbons | Assigns protonated carbons of the phenyl ring. | |

| HMBC | H3 ↔ C4, C5 | Confirms pyrazole ring connectivity. mdpi.com |

| H4 ↔ C3, C5 | Confirms pyrazole ring connectivity. mdpi.com | |

| Phenyl H(2',6') ↔ C3, C1' | Confirms N-phenyl linkage and pyrazole connectivity. |

| NOESY | Phenyl H(2',6') ↔ H3 | Indicates spatial proximity, revealing information about the molecule's conformation. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the confident determination of its elemental formula. mdpi.com For this compound, HRMS would measure the mass of the protonated molecule, [M+H]⁺, with very high precision (typically to four decimal places). This experimental value is then compared to the calculated theoretical mass to confirm the molecular formula C₉H₇FN₂. mdpi.com

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇FN₂ |

| Calculated Exact Mass [M] | 162.0593 |

| Ion Observed (ESI-TOF) | [M+H]⁺ |

| Calculated Exact Mass [M+H]⁺ | 163.0671 |

| Expected HRMS Result | 163.0671 ± 0.0005 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Aromatization Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present. The FT-IR spectrum of this compound would confirm its key structural features, particularly the presence of aromatic rings and the carbon-fluorine bond. The absence of aliphatic C-H stretching vibrations and the presence of only aromatic C-H stretches confirms the complete aromatization of the pyrazole ring. mdpi.com

Table 4: Characteristic FT-IR Absorption Bands for this compound

Note: Values are representative and based on data from similar pyrazole structures. mdpi.commdpi.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Structural Feature |

| 3150 - 3000 | C-H Stretch | Aromatic C-H (Phenyl and Pyrazole rings) |

| 1610 - 1580 | C=N Stretch | Pyrazole ring |

| 1510 - 1480 | C=C Stretch | Aromatic ring skeletal vibrations |

| 1250 - 1200 | C-F Stretch | Aryl-Fluoride bond |

| 780 - 740 | C-H Bend | Monosubstituted phenyl ring out-of-plane bending |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide definitive proof of the molecular structure and offer insights into how the molecules pack together in a crystal lattice.

The supramolecular architecture of this compound in the solid state is dictated by non-covalent intermolecular interactions. While a specific crystal structure for this exact compound is not detailed in the provided search context, analysis of related structures like 4-fluoro-1H-pyrazole and other phenyl-pyrazoles allows for the prediction of likely interactions. nih.govnih.gov

π-π Stacking: Aromatic rings like phenyl and pyrazole groups often engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant force in the crystal packing of many aromatic compounds, often with centroid-to-centroid distances in the range of 3.5 to 4.5 Å. nih.govresearchgate.net It is highly probable that both phenyl-phenyl and phenyl-pyrazole stacking would be observed.

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like N-H or O-H groups, weaker C-H···N and C-H···F hydrogen bonds can play a role in directing the crystal packing. nih.gov In these interactions, an aromatic C-H group acts as a weak donor, while the lone pair on the pyrazole nitrogen atom or the fluorine atom acts as an acceptor.

Table 5: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Description |

|---|---|

| π-π Stacking | Face-to-face or offset stacking between the phenyl and/or pyrazole rings of adjacent molecules. nih.govresearchgate.net |

| C-H···N Hydrogen Bond | A weak hydrogen bond between an aromatic C-H (from either ring) and the sp² nitrogen of the pyrazole ring. |

| C-H···F Hydrogen Bond | A weak hydrogen bond between an aromatic C-H and the electronegative fluorine atom. nih.gov |

Conformational Analysis of the Pyrazole Ring and Substituents

The five-membered pyrazole ring is a core structural feature of this compound. In many pyrazole derivatives, this heterocyclic ring is observed to be planar or nearly planar. X-ray diffraction studies on analogous pyrazole compounds have consistently demonstrated the planarity of the pyrazole ring system. For instance, in a related compound, the 1H-pyrazol ring showed a maximum deviation of only 0.00117 Å from the mean plane, confirming its flatness. tandfonline.com This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms within the ring, which results in a delocalized π-electron system, conferring aromatic character to the ring.

The phenyl group at the 1-position is a bulky substituent, and its orientation relative to the pyrazole ring is a defining conformational feature. Due to steric hindrance between the hydrogen atoms on the phenyl ring and the atoms of the pyrazole ring, a completely coplanar arrangement of the two rings is generally not favored. The phenyl group is typically twisted out of the plane of the pyrazole ring to achieve a more stable, lower-energy conformation. This rotation around the C-N bond connecting the two rings is a critical aspect of the molecule's conformational landscape. The degree of this twist can be influenced by intermolecular interactions in the solid state, such as crystal packing forces.

In the absence of specific experimental data for this compound, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the lowest energy conformation. DFT calculations for similar 1-phenylpyrazole (B75819) structures suggest that the molecule adopts a non-planar conformation.

Table 1: Predicted Conformational Parameters of the Pyrazole Ring in this compound (Theoretical Data)

| Parameter | Predicted Value | Method |

| Pyrazole Ring Planarity | Near Planar | Based on DFT calculations and analogy to similar structures |

| C-F Bond Length | ~1.35 Å | Predicted by DFT |

| N1-Phenyl Bond Length | ~1.43 Å | Predicted by DFT |

| Torsion Angle (C2-N1-C(phenyl)-C(phenyl)) | Variable, non-zero | Dependent on solid-state packing or solution environment |

Dihedral Angle Analysis of Substituted Phenyl Rings

A crucial parameter for defining the three-dimensional structure of this compound is the dihedral angle between the plane of the pyrazole ring and the plane of the phenyl ring. This angle, also known as the twist angle, is a direct measure of the out-of-plane rotation of the phenyl group.

Experimental data from X-ray crystallography of various 1-phenylpyrazole derivatives show a wide range of dihedral angles, typically between 10° and 60°. For example, in 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the dihedral angle between the pyrazole group and the benzene (B151609) ring is 11.50 (9)°. nih.govmdpi.com In another case, 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole, the central pyrazole ring makes dihedral angles of 42.71 (9)° and 61.34 (9)° with the phenyl and p-tolyl rings, respectively. It is important to note that these are for pyrazoline or differently substituted pyrazole systems, and the values for this compound may differ.

Theoretical calculations using DFT can provide a reliable estimate of this dihedral angle in the gas phase (for an isolated molecule) and can also be used to model the effects of the crystalline environment. For this compound, it is anticipated that the dihedral angle would be significant, likely in the range of 30-50°, to minimize steric repulsion while allowing for some degree of electronic communication between the two aromatic systems.

The fluorine substituent at the 5-position of the pyrazole ring is not expected to have a major steric influence on the dihedral angle of the 1-phenyl ring. However, its electronic influence on the pyrazole ring could subtly affect the energetics of the phenyl ring's rotation.

Table 2: Representative Dihedral Angles in Phenyl-Substituted Pyrazole Derivatives from X-ray Crystallography and Theoretical Predictions

| Compound | Dihedral Angle (Pyrazole-Phenyl) | Reference/Method |

| 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 11.50 (9)° | nih.govmdpi.com (Experimental) |

| 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol | 85.40 (8)° | tandfonline.com (Experimental) |

| This compound | ~30-50° | Theoretical Prediction (DFT) |

Computational and Theoretical Investigations of 5 Fluoro 1 Phenyl 1h Pyrazole

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking simulations are a cornerstone of computational drug discovery, providing critical insights into the interactions between a small molecule, such as 5-fluoro-1-phenyl-1H-pyrazole, and a biological target, typically a protein. These in silico techniques predict the preferred orientation of a ligand when bound to a receptor, enabling the characterization of the binding energetics and the specific molecular interactions that stabilize the complex.

The binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is a key parameter determined through molecular docking studies. For pyrazole (B372694) derivatives, these studies have shown a range of binding affinities depending on the specific protein target. For instance, a fluorinated pyrazole derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, exhibited a strong binding affinity of -10.61 Kcal/mol towards the human estrogen receptor alpha (ERα), with a predicted inhibition constant (Ki) of 16.71 nM. mdpi.com This demonstrates the potential for fluorinated pyrazoles to form stable complexes with biologically relevant targets.

In another study involving a series of 1H-pyrazole derivatives, docking against various protein kinases revealed varying binding energies. For example, with VEGFR-2, a binding energy of -10.09 kJ/mol was observed for one derivative, while another showed -8.57 kJ/mol with Aurora A, and a third exhibited -10.35 kJ/mol with CDK2. nih.gov These values, though not for this compound itself, are indicative of the favorable energetic interactions that the pyrazole scaffold can achieve within a protein's active site. The fluorine atom in the this compound structure is anticipated to modulate these binding affinities, as fluorine substitution can enhance metabolic stability and increase the binding affinity of a protein-ligand complex. mdpi.com The following table summarizes representative binding affinities for related pyrazole compounds against various protein targets.

| Compound Class | Protein Target | Binding Affinity (kcal/mol or kJ/mol) | Predicted Inhibition Constant (Ki) |

| Fluorinated Pyrazole Derivative | Human Estrogen Receptor Alpha (ERα) | -10.61 Kcal/mol | 16.71 nM |

| 1H-Pyrazole Derivative | VEGFR-2 | -10.09 kJ/mol | Not Reported |

| 1H-Pyrazole Derivative | Aurora A | -8.57 kJ/mol | Not Reported |

| 1H-Pyrazole Derivative | CDK2 | -10.35 kJ/mol | Not Reported |

This table presents data from studies on derivatives of this compound to illustrate the binding affinities observed for this class of compounds.

The stability of a protein-ligand complex is governed by a variety of non-covalent interactions. Molecular docking simulations are instrumental in identifying these key interactions. For pyrazole-based compounds, a combination of hydrogen bonds and hydrophobic interactions typically dictates their binding mode.

In the case of the fluorinated pyrazole targeting ERα, the docking results indicated that the compound interacts with key amino acid residues in the active site, such as Arg394 and Glu353. mdpi.com These interactions were primarily through van der Waals forces and hydrophobic interactions. mdpi.com This is a common theme for pyrazole derivatives, where the phenyl rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Hydrogen bonds are also crucial for the molecular recognition of pyrazole derivatives. Docking studies of various pyrazole compounds with protein kinases have consistently shown the formation of reasonable hydrogen bonds within the binding pocket. nih.gov The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while substituents on the phenyl ring or the pyrazole core can participate as either donors or acceptors, depending on their chemical nature. The fluorine atom of this compound can also participate in polar interactions with hydrogen bond donors in the protein. cambridgemedchemconsulting.com

The following table details the types of interactions observed for related pyrazole compounds with specific amino acid residues in their respective binding sites.

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |

| Fluorinated Pyrazole Derivative | Human Estrogen Receptor Alpha (ERα) | Arg394, Glu353 | Van der Waals, Hydrophobic |

| Phenylpyrazole Derivatives | HIV Reverse Transcriptase | Not specified | Aminomethylene group replacing diazenyl group |

| 1H-Pyrazole Derivatives | Protein Kinases (general) | Not specified | Hydrogen Bonds |

This table illustrates the common interaction patterns for pyrazole derivatives with their biological targets.

By simulating the interaction of this compound with a panel of known biological targets, molecular docking can predict its likely protein partners and, by extension, its potential mechanism of action. For example, the demonstrated ability of pyrazole derivatives to bind to protein kinases such as VEGFR-2, Aurora A, and CDK2 suggests that they may function as kinase inhibitors. nih.gov These proteins are often implicated in cell signaling pathways that are dysregulated in diseases like cancer.

Similarly, the strong binding affinity of a fluorinated pyrazole for ERα points towards a potential role as a modulator of estrogen receptor signaling, which is relevant in the context of hormone-dependent cancers. mdpi.com The docking studies, therefore, serve as a hypothesis-generating tool, guiding further experimental validation of the predicted biological activity. The prediction of a compound's mechanism of action is often based on the known function of the protein target with which it is predicted to interact most favorably. For instance, inhibition of a key enzyme in a metabolic pathway would suggest that the compound disrupts that pathway.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) Methodologies

QSAR and SBDD are powerful computational strategies used to understand and optimize the biological activity of a series of compounds. These methodologies are particularly relevant for the rational design of novel analogs of this compound with enhanced therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By analyzing a series of related compounds with known activities, QSAR models can identify the key molecular features (descriptors) that are responsible for their biological effects. These descriptors can include electronic, steric, and hydrophobic properties.

For pyrazole derivatives, QSAR studies have been successfully employed to build predictive models for their activity as enzyme inhibitors. For example, a 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to their activity. nih.gov Such models, once validated, can be used to predict the biological activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates. The development of a robust QSAR model for a series of this compound analogs would involve the generation of a diverse set of derivatives and the experimental determination of their biological activities. The resulting data would then be used to construct a model that could guide the design of future compounds with improved potency.

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the biological target to design ligands with high affinity and selectivity. This approach is often used in conjunction with molecular docking. Once a binding mode for this compound within a target's active site is established, SBDD can be employed to rationally modify its structure to improve its interactions with the protein.

For instance, if the docking simulation reveals an unoccupied hydrophobic pocket in the vicinity of the phenyl ring, SBDD would suggest the addition of a hydrophobic substituent to that ring to fill the pocket and enhance binding affinity. Similarly, if a potential hydrogen bond donor or acceptor on the protein is not engaged by the ligand, modifications can be made to the pyrazole core or its substituents to introduce a complementary interacting group. This iterative process of design, synthesis, and testing, guided by computational insights, can lead to the development of significantly more potent and selective drug candidates. The design of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors has been guided by molecular docking and 3D-QSAR studies to explore their binding modes and structure-activity relationships. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the electronic environment of molecules. These methods allow for the detailed analysis of molecular orbitals and the derivation of reactivity descriptors that predict a compound's chemical behavior.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species. youtube.comyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor; its energy level is directly related to the molecule's nucleophilicity and its susceptibility to electrophilic attack. youtube.comnih.gov Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level dictates the molecule's electrophilicity and its reactivity towards nucleophiles. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govyoutube.com A large HOMO-LUMO gap generally signifies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In contrast, molecules with a small energy gap are typically more polarizable and exhibit higher chemical reactivity. nih.gov For pyrazole derivatives, computational studies consistently show that these frontier orbitals are primarily distributed across the π-conjugated system of the pyrazole and phenyl rings. nih.govresearchgate.net

Table 1: Theoretical Frontier Molecular Orbital Data Note: Specific experimental or calculated values for this compound are not available in the cited literature. The table below is a representative example based on typical values for similar pyrazole derivatives.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | ~4.0 to ~5.5 |

Calculation of Ionization Potential and Electron Affinity

The energies of the frontier orbitals are directly linked to the conceptual DFT quantities of ionization potential (IP) and electron affinity (EA). According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO), representing the energy required to remove an electron from the molecule. The electron affinity is similarly approximated by the negative of the LUMO energy (EA ≈ -ELUMO), indicating the energy released when an electron is added. asrjetsjournal.orgasrjetsjournal.org

These parameters are fundamental in understanding the electron-donating and electron-accepting capabilities of this compound in charge-transfer processes.

Assessment of Global Electrophilicity Index and Chemical Potential

Building upon the concepts of ionization potential and electron affinity, a set of global reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's reactivity. asrjetsjournal.org

Chemical Potential (μ) : This is a measure of the escaping tendency of electrons from a system and is related to electronegativity (μ = -χ). It is calculated as μ = (EHOMO + ELUMO) / 2. asrjetsjournal.org

Global Hardness (η) : This descriptor quantifies the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. asrjetsjournal.org

Global Electrophilicity Index (ω) : Introduced by Parr et al., this index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.netuchile.cl It is defined as ω = μ² / 2η. This index is invaluable for classifying molecules as strong or marginal electrophiles. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Electrophilicity (ω) | μ² / 2η | Electrophilic power of the molecule |

Non-Linear Optical (NLO) Properties Prediction

Molecules with extensive π-conjugated systems and significant charge separation, often found in "push-pull" architectures, can exhibit non-linear optical (NLO) properties. nih.gov These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. researchgate.netmdpi.com The key parameter for molecular NLO response is the first hyperpolarizability (β). mdpi.com

Quantum chemical calculations can predict the NLO properties of molecules like this compound by computing the components of the hyperpolarizability tensor. researchgate.net The presence of the electron-donating phenyl group and the electronegative fluorine atom on the pyrazole ring could potentially lead to a significant dipole moment and a non-zero hyperpolarizability, making it a candidate for theoretical NLO studies. researchgate.netresearchgate.net

Conformational Analysis using Molecular Orbital Methods

The three-dimensional structure of a molecule is critical to its function and properties. For this compound, a key conformational feature is the torsion angle between the planes of the pyrazole and phenyl rings. This rotation is associated with an energy barrier that determines the molecule's flexibility and the most stable spatial arrangement. iu.edu.sanih.gov

Molecular orbital methods can be used to perform a conformational analysis by systematically rotating the C-N bond connecting the two rings and calculating the total energy at each step. iu.edu.sa This process generates a potential energy surface (PES) that reveals the lowest-energy conformation (global minimum) and the energy barriers to rotation (torsional barriers). rsc.org For N-phenyl substituted pyrazoles, computational studies often investigate the dihedral angle between the two aromatic rings to identify the most stable conformer, which is crucial for understanding its crystal packing and interactions in different environments. nih.govnih.gov

Biological Activity Profiling and Pharmacological Investigations of 5 Fluoro 1 Phenyl 1h Pyrazole Derivatives

Anti-Cancer and Anti-Proliferative Research

Derivatives of 5-fluoro-1-phenyl-1H-pyrazole have been the subject of significant research interest for their potential as anti-cancer agents. These investigations have spanned computational modeling to in vitro studies on various cancer cell lines.

In Silico Assessment of Anti-Breast Cancer Potential (e.g., Estrogen Receptor Alpha Inhibition)

Computational, or in silico, studies have been instrumental in predicting the anti-breast cancer potential of this compound derivatives. A key target in hormone-dependent breast cancers is the Estrogen Receptor Alpha (ERα). Molecular docking simulations have been employed to evaluate the binding affinity of these compounds to ERα.

One study synthesized and conducted a molecular docking study on 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. The results indicated a strong potential for this compound to inhibit ERα. The binding affinity and inhibition constant (Ki) were calculated to be -10.61 kcal/mol and 16.71 nM, respectively. These values suggest a high affinity of the compound for the ERα binding site, comparable to the native ligand. This strong interaction is a promising indicator of its potential as an anti-breast cancer agent acting as an ERα antagonist. nih.gov

| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (nM) |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | -10.61 | 16.71 |

Inhibition of Cancer Cell Proliferation in Vitro

The anti-proliferative effects of pyrazole (B372694) derivatives have been evaluated in various cancer cell lines. While specific data for this compound is limited, studies on closely related fluorinated pyrazole derivatives provide valuable insights into their potential.

For instance, a novel pyrazole-based derivative, identified as P3C, demonstrated potent cytotoxicity against a panel of 27 human cancer cell lines, including two triple-negative breast cancer (TNBC) cell lines, with 50% cytotoxic concentrations (CC50) in the low micromolar and even nanomolar range. researchgate.net In these TNBC cell lines, the CC50 values ranged from 0.25 to 0.49 µM. researchgate.net Further investigations revealed that P3C induces apoptosis through both intrinsic and extrinsic pathways, disrupts microtubule formation, and leads to cell cycle arrest. researchgate.net

Another study on pyrazole-based compounds evaluated their cytotoxicity against various cancer cell lines, including the breast cancer cell lines MDA-MB-231 and MCF-7. One derivative, 3-(trifluoromethyl)-5-phenyl-1H-pyrazole, showed moderate cytotoxicity against MCF-7 cells with an IC50 value of 81.48 ± 0.89 μM. mdpi.com

| Compound | Cancer Cell Line | IC50/CC50 (µM) |

| P3C | Triple-Negative Breast Cancer (TNBC) | 0.25 - 0.49 |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 | 81.48 ± 0.89 |

Investigations into Hepatic Cancer Cell Lines

The potential of pyrazole derivatives in treating liver cancer has also been a focus of research. While direct studies on this compound are not extensively documented, research on related compounds provides evidence of their activity against hepatic cancer cell lines.

Many pyrazole derivatives have been patented as agents against hepatic cancer, specifically targeting the HePG-2 cell line. nih.gov Research on a series of novel mono- and bis-pyrazolylthiazole derivatives has shown their potential as anti-liver cancer agents. One of the synthesized compounds exhibited potent cytotoxicity against the HepG2 liver cancer cell line with an IC50 value of 0.97 µM, which was significantly more potent than the reference drug Lapatinib (IC50 = 7.45 µM). researchgate.net Importantly, this compound was found to be non-cytotoxic to normal liver cells. researchgate.net

Another study on fluoro-substituted benzimidazole (B57391) derivatives, which share structural similarities with the compounds of interest, demonstrated potent anti-proliferative activity against the HepG2 cell line with an IC50 value of 0.188 µM. nih.gov

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| Pyrazolylthiazole derivative | HepG2 | 0.97 | Lapatinib | 7.45 |

| Fluoro-substituted benzimidazole derivative | HepG2 | 0.188 | - | - |

Antimicrobial Research

In addition to their anti-cancer properties, this compound derivatives have been investigated for their potential as antimicrobial agents, demonstrating efficacy against both bacteria and fungi.

Antibacterial Efficacy against Pathogenic Strains

The antibacterial potential of pyrazole derivatives has been widely reported, with fluoro-substituted compounds often exhibiting enhanced activity. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

One study on fluoro-substituted pyrazole aldehydes showed their activity against various microorganisms. researchgate.net Another investigation into pyrazole-based sulfonamide derivatives demonstrated selective and potent antibacterial activity against Bacillus subtilis, with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL, which was more effective than the reference drug chloramphenicol. science.gov

A separate study on 5-amino functionalized pyrazole derivatives found moderate activity against multidrug-resistant (MDR) clinical isolates of Gram-positive species, particularly of the Staphylococcus genus, with MICs in the range of 32–64 µg/mL. researchgate.net

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Pyrazole-based sulfonamide derivatives | Bacillus subtilis | 1 |

| 5-amino functionalized pyrazole derivatives | Staphylococcus genus (MDR) | 32-64 |

Antifungal Properties and Mechanisms

Fluorinated pyrazole derivatives have demonstrated significant antifungal properties against a range of phytopathogenic fungi. The introduction of fluorine atoms into the pyrazole structure is believed to enhance their antifungal efficacy.

A study on fluorinated 4,5-dihydro-1H-pyrazole derivatives evaluated their antifungal activities against Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium oxysporum f. sp. lycopersici, and F. culmorum. researchgate.net The results indicated varying degrees of inhibition against these fungi.

The mechanism of antifungal action for some pyrazole derivatives has also been explored. For a series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, it was found that the active compound may disrupt the cell membrane of the mycelium, thereby inhibiting fungal growth. nih.gov The structure-activity relationship analysis revealed that a phenyl group at the 1-position of the pyrazole ring was important for this activity. nih.gov

| Fungal Strain | Compound Class | Observation |

| Sclerotinia sclerotiorum | Fluorinated 4,5-dihydro-1H-pyrazole derivatives | Moderate activity |

| Macrophomina phaseolina | Fluorinated 4,5-dihydro-1H-pyrazole derivatives | Moderate activity |

| Fusarium oxysporum f. sp. lycopersici | Fluorinated 4,5-dihydro-1H-pyrazole derivatives | Moderate activity |

| F. culmorum | Fluorinated 4,5-dihydro-1H-pyrazole derivatives | Moderate activity |

| Gibberella zeae | 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide | Disruption of cell membrane |

Anti-Tuberculosis Activity Studies

Several derivatives of the pyrazole nucleus have been investigated for their potential to combat Mycobacterium tuberculosis. Research in this area has led to the synthesis and evaluation of various analogs, some of which have shown promising anti-mycobacterial effects. nih.gov The urgent need for new anti-tuberculosis (TB) agents is driven by the rise of drug-resistant strains, making the exploration of novel chemical scaffolds like pyrazoles a critical area of research. nih.gov

Studies have revealed that certain pyrazole-containing compounds exhibit significant in vitro activity against Mycobacterium tuberculosis H37Rv. For instance, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized and tested, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.64 µg/mL. researchgate.neteurjchem.com Another study on 5-amino functionalized pyrazoles identified derivatives with moderate activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov Specifically, derivatives with a fluoro substitution on the phenyl ring have been noted for their potential to enhance anti-TB activity. nih.gov

While broad studies on pyrazoles are numerous, specific research focusing solely on this compound derivatives for anti-tuberculosis activity is an evolving area. The general findings for fluorinated pyrazoles, however, suggest that this class of compounds holds potential for the development of new anti-TB therapeutic agents. mdpi.com

Anti-Inflammatory and Analgesic Research

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with some compounds being commercially successful drugs. researchgate.net The this compound scaffold has been a key component in the design of new molecules with potent anti-inflammatory and pain-relieving effects.

Research has demonstrated that certain pyrazole derivatives can significantly reduce inflammation in various animal models. semanticscholar.org For example, in the carrageenan-induced rat paw edema model, a standard test for acute inflammation, several pyrazole analogs have shown a significant decrease in paw edema. tandfonline.com One study highlighted a new pyrazole derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, which reduced carrageenan-induced paw edema and cell migration in a pleurisy test. ovid.com This same compound also demonstrated analgesic effects by reducing abdominal writhing in the acetic acid-induced test and diminishing licking time in both the neurogenic and inflammatory phases of the formalin test. ovid.com

The analgesic activity of these compounds is often linked to their anti-inflammatory action, as well as potential modulation of other pathways, such as the NO/cGMP pathway. ovid.com The diverse biological activities of pyrazole derivatives, including their anti-inflammatory and analgesic effects, underscore their importance in medicinal chemistry. researchgate.net

Cyclooxygenase (COX-1/COX-2) Inhibitory Activities

A primary mechanism for the anti-inflammatory and analgesic effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. A significant goal in this field is the development of selective COX-2 inhibitors, which can provide anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net

Numerous studies have synthesized and evaluated pyrazole derivatives for their ability to inhibit COX-1 and COX-2. For instance, a series of new pyrazole derivatives were found to have good inhibitory activity at the nanomolar level, with most exhibiting selectivity towards COX-2. nih.gov In one study, compounds 5s and 5u, which are N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivatives, showed potent anti-inflammatory activity and significant selective COX-2 inhibition. tandfonline.comnih.gov The selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2, is a key measure of a compound's selectivity. For example, compound 5u had a COX-2 IC50 of 1.79 µM and a selectivity index of 74.92, comparable to the well-known COX-2 inhibitor celecoxib. tandfonline.comnih.gov

Molecular docking studies have provided insights into how these pyrazole derivatives bind to the active site of the COX-2 enzyme, often mimicking the binding of known selective inhibitors like SC-558. nih.gov The presence of a benzenesulfonamide (B165840) moiety on the N1 position of the pyrazole core has been identified as important for selective COX-2 inhibitory activity. nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| 5s | 183.11 | 2.51 | 72.95 | tandfonline.comnih.gov |

| 5u | 134.11 | 1.79 | 74.92 | tandfonline.comnih.gov |

| Celecoxib | 135.33 | 1.73 | 78.06 | tandfonline.comnih.gov |

Antiviral Research

The antiviral potential of this compound derivatives has been explored against several viruses, with promising results in early-stage research.

Dengue Virus Serine Protease Inhibition Studies

The Dengue virus (DENV) NS2B/NS3 serine protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development. d-nb.info In silico studies have been conducted on fluorinated pyrazoline derivatives to assess their potential as inhibitors of this protease. mdpi.com One such study on 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole showed that it had a good potential to inhibit the Dengue virus type 2 (DEN2) NS2B/NS3 serine protease. mdpi.comresearchgate.net

Molecular docking simulations revealed that this compound could interact with key residues in the active site of the protease, such as His51 and Asp75, through hydrogen bonding and van der Waals interactions. mdpi.comresearchgate.net The estimated binding free energy of this compound was found to be slightly lower than that of a known reference inhibitor, suggesting it could be a good candidate for further development as an anti-dengue virus agent. mdpi.comresearchgate.net While these are promising findings, they are based on computational models and require experimental validation.

Anti-West Nile Virus Activity and RNA Synthesis Inhibition

Derivatives of pyrazole have also been investigated for their activity against the West Nile Virus (WNV), another flavivirus. High-throughput screening has identified several small molecule anti-WNV compounds, including those with a pyrazoline structure. nih.govacs.orgumn.edu Further studies on these compounds have shown that they can inhibit viral replication. nih.govacs.orgumn.edu

The mechanism of action for these pyrazoline compounds appears to be the inhibition of viral RNA synthesis. nih.govacs.orgumn.edu This suggests that potential targets could be the viral RNA polymerase, RNA helicase, or other enzymes involved in the replication of the viral genome. nih.govacs.orgumn.edu Preliminary structure-activity relationship (SAR) data indicate that the aryl-rings are necessary for activity against WNV. nih.govacs.orgumn.edu While these findings are for the broader class of pyrazolines, they provide a strong rationale for investigating this compound derivatives for anti-WNV activity.

Enzyme and Receptor Modulatory Studies

Beyond their antimicrobial and anti-inflammatory activities, pyrazole derivatives have been shown to modulate the activity of various other enzymes and receptors, highlighting their versatility as a chemical scaffold.

One area of investigation is their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. nih.gov 5D-QSAR (Quantitative Structure-Activity Relationship) studies have been performed on 1H-pyrazole derivatives to understand their interaction with EGFR and to aid in the design of new inhibitors. nih.gov These studies have shown that hydrogen bond acceptor, hydrophobic, and salt bridge fields contribute to the activity of these compounds. nih.gov

Another target of interest is the Leucine-Rich Repeat Kinase 2 (LRRK2), which is implicated in Parkinson's disease. Aminopyrazole derivatives have been identified as highly potent and selective LRRK2 inhibitors. globalresearchonline.net

The broad range of biological activities exhibited by pyrazole derivatives suggests that the this compound core can be a valuable starting point for the design of new modulators of various enzymes and receptors. globalresearchonline.netnih.gov

An article on "" cannot be generated as requested.

Following a comprehensive search of available scientific literature, no research data was found for derivatives of the specific chemical compound “this compound” corresponding to the biological targets outlined in the request.

The search results identified studies on various fluorinated pyrazole derivatives; however, in these compounds, the fluorine atom is located on a phenyl ring or an alkyl chain attached to the core pyrazole structure, rather than directly on the pyrazole ring at the 5-position as specified by the chemical name "this compound".

Due to the strict instruction to focus solely on the specified compound and its derivatives, and the absence of relevant data for the requested pharmacological and agrochemical targets, it is not possible to create a scientifically accurate article that adheres to the provided outline. Introducing information from compounds with different structural features would violate the core requirements of the prompt.

Agrochemical Applications and Insecticidal Potential

Acaricidal Applications

Fluoro-substituted phenylpyrazole derivatives have been investigated for their potential as acaricides, compounds that are effective against ticks and mites. nih.gov Research into pyrazole oxime derivatives has identified certain structural features that contribute to potent acaricidal activity against pests like Tetranychus cinnabarinus, the carmine (B74029) spider mite. nih.gov

In one study, a series of pyrazole oxime derivatives were synthesized and evaluated for their effectiveness. While many 5-aryloxy-substituted compounds showed activity, the position and nature of the substituent on the phenyl ring were found to be critical. nih.gov For instance, the introduction of halogen atoms at the 3-position of the phenyl ring generally led to a loss of acaricidal activity. However, a notable exception was the 3-fluoro derivative (compound 8e), which maintained 100% mortality against T. cinnabarinus even at a concentration of 10 μg/mL. nih.gov This suggests that the steric hindrance and inductive effects of the substituent play a significant role in determining the compound's efficacy. The high activity of the 3-fluoro derivative indicates that fluorine substitution at specific positions can be beneficial for developing effective acaricidal agents. nih.gov

The research highlighted that while substituents like halogens or methoxy (B1213986) groups at the 2-position of the phenyl ring tended to reduce acaricidal activity, the 3-fluoro substitution was well-tolerated and preserved high efficacy, comparable to the unsubstituted parent compound. nih.gov

| Compound | Substituent | Concentration (μg/mL) | Mortality (%) | Source |

|---|---|---|---|---|

| 8e | 3-fluoro | 10 | 100.00 | nih.gov |

| 8h | 3-chloro | Not specified | Loss of activity | nih.gov |

| 8k | 3-bromo | Not specified | Loss of activity | nih.gov |

| 8n | Unsubstituted | 10 | 100.00 | nih.gov |

Investigation of Multi-Target Directed Ligand Potential for Complex Diseases (e.g., Alzheimer's Disease)

The multifactorial nature of complex neurodegenerative disorders like Alzheimer's disease has spurred the development of multi-target directed ligands (MTDLs). mdpi.com These molecules are designed to interact with multiple biological targets involved in the disease's progression. mdpi.com Derivatives of 3-aryl-1-phenyl-1H-pyrazole have emerged as a promising scaffold for designing MTDLs for Alzheimer's, particularly for their ability to inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes. excli.denih.gov

A series of these pyrazole derivatives were synthesized and evaluated for their inhibitory activity against AChE and the two MAO isoforms, MAO-A and MAO-B. excli.denih.gov Within this series, fluoro-substituted compounds demonstrated a distinct activity profile. Structure-activity relationship studies revealed that while chloro-substituted derivatives were generally more effective as AChE inhibitors, the fluoro-substituted counterparts showed a reverse trend for MAO-B inhibition, often displaying higher potency and selectivity. excli.denih.gov

Specifically, the compound N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine (compound 3f) was identified as a highly potent and selective MAO-B inhibitor, with a pIC50 value of 3.47. excli.deresearchgate.net This highlights the significant role of the fluorine atom in modulating the interaction with the MAO-B active site. Modeling studies have been employed to understand the potential binding orientations and interactions of these compounds within the active sites of both AChE and MAO-B, providing a basis for further optimization. nih.gov The investigation into these pyrazole derivatives underscores the potential of fluorine substitution in designing selective inhibitors for key targets in Alzheimer's disease therapy. excli.denih.gov

| Compound | Target Enzyme | Activity (pIC50) | Key Finding | Source |

|---|---|---|---|---|

| 3e (N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine) | AChE | 4.2 | Most potent AChE inhibitor in the series. | excli.deresearchgate.net |

| 3f (N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine) | MAO-B | 3.47 | Highly potent and selective MAO-B inhibitor. | excli.deresearchgate.net |

Future Directions and Translational Perspectives for 5 Fluoro 1 Phenyl 1h Pyrazole Research

Development of Novel Therapeutic Agents based on 5-fluoro-1-phenyl-1H-pyrazole Scaffold

The pyrazole (B372694) nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.net The this compound scaffold serves as a valuable starting point for the design of new therapeutic agents with improved efficacy and selectivity.

The development of kinase inhibitors is a particularly promising area for pyrazole derivatives. nih.gov Many pyrazole-based compounds have shown potent inhibitory activity against a variety of kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.gov The this compound scaffold can be utilized to design selective kinase inhibitors by optimizing its interactions with the ATP-binding site of the target kinase. Furthermore, this scaffold is being explored for its potential in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov

Table 1: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Target | Rationale |

| Oncology | Protein Kinases (e.g., VEGFR-2, CDK2) | The pyrazole scaffold can act as a hinge-binding motif in the ATP pocket of kinases, leading to the inhibition of tumor growth and angiogenesis. nih.govrsc.org |

| Inflammation | Cyclooxygenase (COX) enzymes | Pyrazole-containing drugs like celecoxib are known COX-2 inhibitors. Novel derivatives can be designed for improved selectivity and reduced side effects. mdpi.comnih.gov |